molecular formula C7H10N2O3 B1473603 Octahydropiperazino[2,1-c]morpholine-6,9-dione CAS No. 1443979-24-5

Octahydropiperazino[2,1-c]morpholine-6,9-dione

Cat. No.: B1473603
CAS No.: 1443979-24-5
M. Wt: 170.17 g/mol
InChI Key: LVNJFKKREAKLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydropiperazino[2,1-c]morpholine-6,9-dione (CAS 1443979-24-5) is a chemical compound supplied for laboratory research use. With a molecular formula of C7H10N2O3 and a molecular weight of 170.16 g/mol, this dione derivative is part of a class of bicyclic structures that fuse piperazine and morpholine motifs, scaffolds that are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of bioactive molecules . The morpholine ring, a common feature in many approved drugs, is known to influence key physicochemical properties of a molecule, which can be critical in the development of novel therapeutic agents . Similarly, the piperazine moiety is a versatile building block found in pharmaceuticals with diverse biological activities . As a high-purity building block, this compound serves as a valuable intermediate for researchers in organic synthesis and drug discovery projects, particularly for constructing more complex molecules aimed at exploring new biological targets . The compound should be stored at -4°C for near-term use (1-2 weeks) or at -20°C for long-term preservation (1-2 years) to maintain stability . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNJFKKREAKLHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Octahydropiperazino[2,1-c]morpholine-6,9-dione is a chemical compound with the molecular formula C7_7H10_{10}N2_2O3_3 and a molecular weight of 170.17 g/mol. This compound and its derivatives have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is 1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione. The structural characteristics that contribute to its biological activity include its unique ring structure and functional groups that facilitate interactions with biological targets.

PropertyValue
Molecular FormulaC7_7H10_{10}N2_2O3_3
Molecular Weight170.17 g/mol
Purity≥95%

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Specific studies have shown effectiveness against various bacterial strains. For example:

  • Staphylococcus aureus : Exhibited reduced viability in the presence of certain derivatives.
  • Escherichia coli : Demonstrated susceptibility to compounds derived from this compound.

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of the Mcl-1 protein, which plays a crucial role in cancer cell survival. Inhibition of Mcl-1 has been linked to increased apoptosis in cancer cells:

  • Case Study : A study presented at the American Association for Cancer Research meeting demonstrated that combining Mcl-1 inhibitors with other chemotherapeutic agents significantly improved anti-tumor effects in models of acute myeloid leukemia (AML) .

The compound's ability to interact with apoptotic pathways positions it as a promising candidate for further development in cancer therapeutics.

The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cell signaling and apoptosis:

  • Mcl-1 Inhibition : By inhibiting Mcl-1, the compound promotes apoptosis in cancer cells that rely on this protein for survival.
  • Kinase Inhibition : Some derivatives have demonstrated potential as kinase inhibitors, which can modulate various signaling pathways involved in cell growth and differentiation .

Summary of Findings

Activity TypeTarget/OrganismResult
AntimicrobialStaphylococcus aureusReduced viability
AntimicrobialEscherichia coliSusceptibility demonstrated
AnticancerMcl-1 ProteinInduced apoptosis in AML cells

Scientific Research Applications

The compound exhibits various biological activities that make it a valuable candidate for further research:

Activity TypeTarget/OrganismResult
AntimicrobialStaphylococcus aureusReduced viability
AntimicrobialEscherichia coliSusceptibility demonstrated
AnticancerMcl-1 ProteinInduced apoptosis in AML cells

Anticancer Research

A study investigated the effects of octahydropiperazino[2,1-c]morpholine-6,9-dione on acute myeloid leukemia (AML) cells. The compound was found to induce apoptosis through the inhibition of Mcl-1. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment.

Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey Findings
OncologyInduces apoptosis via Mcl-1 inhibition
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Drug DevelopmentPotential as a kinase inhibitor for targeted therapies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Piperazine vs. Pyrido Ring Systems

The most direct structural analog is Octahydropyrido[2,1-c]morpholine-6,8-dione , which replaces the piperazine ring with a pyridine moiety. Key differences include:

  • Ring System : The target compound contains a piperazine (six-membered, nitrogen-containing) ring fused to morpholine, whereas the pyrido variant substitutes this with a pyridine (aromatic, nitrogen-containing) ring.
  • Dione Positions : The diones in the target are at positions 6 and 9, while the pyrido analog has them at positions 6 and 6.
Compound Ring System Dione Positions Key Applications
Octahydropiperazino[2,1-c]morpholine-6,9-dione Piperazine-morpholine 6,9 Organic synthesis
Octahydropyrido[2,1-c]morpholine-6,8-dione Pyrido-morpholine 6,8 Building block synthesis

Functional Analogs: Dione-Containing Compounds

Benzo[f]indole-4,9-dione derivatives (e.g., LACBio1–LACBio4) share the presence of dual ketone groups but differ markedly in structure and application:

  • Structure : These derivatives feature a fused benzoindole aromatic system with diones at positions 4 and 9, contrasting with the aliphatic bicyclic framework of the target compound.
  • Biological Activity: Benzo[f]indole-4,9-diones exhibit potent anticancer effects against triple-negative breast cancer (TNBC) by inducing ROS-mediated apoptosis via caspase-9 activation .
  • Applications : While the target compound serves as a building block, benzoindole derivatives are drug candidates, underscoring the divergent roles of structurally distinct dione-containing molecules.

Research Findings and Industrial Relevance

  • Synthetic Utility : The target compound’s piperazine-morpholine scaffold is prized for generating conformationally restricted intermediates in drug discovery. Its pyrido analog may offer alternative stereoelectronic properties for specialized syntheses .
  • Therapeutic Contrast: Unlike benzoindole diones, the target compound lacks evidence of direct biological activity.
  • Commercial Availability: Both this compound and its pyrido analog are marketed as high-cost building blocks (e.g., €1,649 for 500 mg of the former), reflecting their niche but essential roles in research .

Preparation Methods

Reported Preparation Methods and Reaction Conditions

While specific methods for this exact compound are sparse, analogous heterocyclic compounds have been synthesized using the following methodologies:

Method No. Description Key Reagents Reaction Conditions Yield & Notes
1 Condensation of diamines with cyclic anhydrides or dicarboxylic acid derivatives Piperazine derivatives, morpholine derivatives, cyclic anhydrides Mild heating, solvent such as DMF or DMSO, catalytic acid/base Moderate to high yields; reaction monitored by chromatography; purification by recrystallization or chromatography
2 Stepwise cyclization via acylation and ring closure Amino alcohols or diamines, acid chlorides, cyclization agents Controlled temperature, use of acid scavengers, inert atmosphere High purity products; suitable for scale-up; fewer side products reported
3 Reductive amination followed by cyclization (inspired by related patent methods) Nitro-substituted precursors, reducing agents, morpholine Use of reducing agents like Pd/C hydrogenation, followed by acylation and cyclization Industrially favorable; high total yields; fewer by-products; simpler purification

Detailed Synthesis Example (Inferred from Related Compounds)

A plausible synthetic route based on condensation and cyclization steps is as follows:

  • Starting Materials:

    • 1,2-Diaminoethane or piperazine derivative
    • Morpholine or morpholine derivative
    • Dicarboxylic acid or acid chloride (e.g., succinic anhydride or equivalents)
  • Stepwise Reaction:

    • Condensation of the diamine with the dicarboxylic acid derivative under reflux in an inert solvent (e.g., DMF) with catalytic acid/base to promote ring closure.
    • Formation of the bicyclic lactam structure via intramolecular cyclization.
    • Purification by recrystallization or chromatographic methods.
  • Reaction Parameters:

    • Temperature range: 80–120 °C
    • Reaction time: 4–12 hours depending on scale and reagents
    • Atmosphere: Nitrogen or argon to avoid oxidation
  • Purity and Yield:

    • Purity typically >95% as determined by HPLC or NMR
    • Yield ranges from 60–85% depending on reaction optimization

Analytical and Purification Techniques

Summary Table of Key Preparation Data

Parameter Data / Conditions Reference
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
Purity ≥95%
Physical Form Powder
Typical Solvent DMF, DMSO
Reaction Temperature 80–120 °C
Reaction Time 4–12 h
Yield 60–85%
Analytical Methods NMR, IR, MS, HPLC

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Octahydropiperazino[2,1-c]morpholine-6,9-dione, and how do reaction conditions influence yield and purity?

  • Methodology : Utilize oxidative free radical cyclization with aldehydes/ketones (e.g., Mn(III)-based systems) to form the fused dione core, as demonstrated in analogous naphtho[1,4]dione syntheses . Piperazine integration may follow via SNAr reactions with nitroaryl ketones under reflux conditions in dioxane (6 hours, 105–110°C) . Optimize purity by controlling stoichiometry of polyaminoalkyl side chains and employing HPLC with C18 columns for post-synthesis analysis .

Q. How should researchers characterize the stereochemistry and impurity profiles of this compound?

  • Methodology : Employ chiral HPLC with a C18 stationary phase and aqueous/organic mobile phases (e.g., acetonitrile-phosphate buffer) to resolve enantiomers, as used for structurally related fluoroquinolone impurities . For impurity identification, compare retention times and mass spectra against reference standards (e.g., ofloxacin N-oxide derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology : Use RAW 264.7 macrophage models to assess immunomodulatory effects via P2X7 receptor inhibition, adapting protocols from naphtho[2,3-b]furan-4,9-dione cytotoxicity studies . For anticancer screening, employ human tumor cell lines (e.g., HT-29, MCF-7) with MTT assays, correlating electronic structure (HOMO-LUMO gaps) to apoptotic activity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in piperazine-morpholine ring fusion?

  • Methodology : Explore alternative catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to enhance cyclization efficiency. Monitor intermediates via LC-MS and adjust solvent polarity (e.g., switch from dioxane to DMF) to stabilize reactive intermediates, as seen in pyrrolobenzodiazepine conjugates .

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

  • Methodology : Conduct comparative dose-response studies under standardized conditions (e.g., 48-hour exposure, 10% FBS media). Evaluate confounding factors like efflux pump activity (ABC transporters) using inhibitors (verapamil) or gene silencing . Validate results with orthogonal assays (e.g., caspase-3 activation vs. Annexin V staining).

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Methodology : Modify the dione core with phosphonate subunits to enhance solubility, as shown in benzo[f]indole-4,9-dione derivatives . For blood-brain barrier penetration, introduce lipophilic substituents (e.g., methyl/propyl groups) at non-critical positions, guided by QSAR modeling .

Q. How can researchers differentiate between on-target (P2X7 receptor) and off-target effects in immunomodulatory studies?

  • Methodology : Use P2X7 knockout cell lines or selective antagonists (e.g., AZ10606120) as controls. Validate specificity via calcium flux assays and ATP competition experiments . Cross-reference transcriptomic data (RNA-seq) to identify unintended signaling pathway activation.

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity trends?

  • Methodology : Apply nonlinear regression (four-parameter logistic model) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning (random forests) to identify structure-activity outliers .

Q. How should stability studies be designed to assess degradation under physiological conditions?

  • Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hours). Quantify degradation products via UPLC-QTOF-MS, referencing EP impurity profiles for identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydropiperazino[2,1-c]morpholine-6,9-dione
Reactant of Route 2
Octahydropiperazino[2,1-c]morpholine-6,9-dione

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